tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)propyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-Dihydro-1,3dioxo-2H-isoindol-yl)propyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dioxoisoindoline with a suitable piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,3-Dihydro-1,3dioxo-2H-isoindol-yl)propyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[2-(1,3-Dihydro-1,3dioxo-2H-isoindol-yl)propyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-[2-(1,3-Dihydro-1,3dioxo-2H-isoindol-yl)propyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
- 1,4-Benzodioxin, 2,3-dihydro-
Uniqueness
Compared to similar compounds, 4-[2-(1,3-Dihydro-1,3dioxo-2H-isoindol-yl)propyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester stands out due to its unique combination of the piperazine and isoindole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H27N3O4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H27N3O4/c1-14(23-17(24)15-7-5-6-8-16(15)18(23)25)13-21-9-11-22(12-10-21)19(26)27-20(2,3)4/h5-8,14H,9-13H2,1-4H3 |
InChI Key |
HUTQEVFTXPEEOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.